Mazapertine succinate
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Overview
Description
Mazapertine succinate is an antipsychotic agent that was developed by Johnson & Johnson but never marketed. It exerts its pharmacological effect through affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors . This compound is known for its safety and tolerability when administered orally .
Preparation Methods
Synthetic Routes and Reaction Conditions
The laboratory synthesis of mazapertine succinate begins with the alkylation of 2-nitrophenol with isopropyl bromide to give 2-isopropoxynitrobenzene. Catalytic hydrogenation of the nitro group yields 2-isopropoxyaniline. Intermolecular ring formation of this aniline with bis(2-chloroethyl)amine results in 1-(2-isopropoxyphenyl)piperazine. Separately, amide formation of 3-(chloromethyl)benzoyl chloride with piperidine gives 1-[3-(chloromethyl)benzoyl]piperidine. The final step is the convergent synthesis between the above two arms to afford the alkylation product mazapertine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process involves similar synthetic routes as described above, optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Mazapertine succinate undergoes various chemical reactions, including:
Oxidation: Phenylhydroxylation and piperidyl oxidation.
Reduction: Not commonly reported.
Substitution: O-dealkylation and N-dephenylation.
Other Reactions: Oxidative N-debenzylation, depiperidylation, and glucuronidation.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or catalytic systems.
Substitution: Conditions may include the use of strong bases or acids to facilitate the removal of functional groups.
Other Reactions: Enzymatic conditions or specific catalysts may be used for reactions like glucuronidation.
Major Products Formed
- 4-OH-phenyl-mazapertine
- 4-OH-piperidyl-mazapertine
- Carboxybenzoylpiperidine and its glucuronide
Scientific Research Applications
Chemistry: Used as a model compound to study receptor binding and affinity.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Explored as a potential treatment for psychiatric disorders like schizophrenia.
Industry: Potential applications in the development of new antipsychotic agents
Mechanism of Action
Mazapertine succinate exerts its effects by binding to dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. This binding modulates neurotransmitter activity, leading to its antipsychotic effects. The compound’s interaction with these receptors helps in regulating mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A marketed drug with dual D2 and 5-HT1A receptor profile.
Cariprazine: Investigated for similar receptor interactions.
Uniqueness
Mazapertine succinate is unique due to its specific receptor binding profile and its safety and tolerability in clinical studies. Unlike some other compounds, it has shown a lower potential for extrapyramidal side effects .
Properties
CAS No. |
134208-18-7 |
---|---|
Molecular Formula |
C30H41N3O6 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
butanedioic acid;piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone |
InChI |
InChI=1S/C26H35N3O2.C4H6O4/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29;5-3(6)1-2-4(7)8/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
WAHFGTZTVZRLEY-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4.C(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
134208-18-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
mazapertine succinate RWJ 37796 RWJ-37796 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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